REACTION_CXSMILES
|
[CH2:1]([NH:8][S:9]([N:12]1[CH2:16][CH2:15]O[C:13]1=O)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1CC[CH:21]([N:24]2[C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[NH:26][C:25]2=[O:33])[CH2:20]C1.C(N(CC)CC)C>C(#N)C>[CH2:1]([NH:8][S:9]([N:12]1[CH2:13][CH2:20][CH:21]([N:24]2[C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[NH:26][C:25]2=[O:33])[CH2:15][CH2:16]1)(=[O:10])=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.059 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)N1C(OCC1)=O
|
Name
|
|
Quantity
|
0.05 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
32 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by preparative liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |